molecular formula C16H23N3O7 B4078011 1-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine oxalate

1-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine oxalate

Cat. No. B4078011
M. Wt: 369.37 g/mol
InChI Key: VPESOPPAZJCIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine oxalate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MPP and is a piperazine derivative that has been synthesized using a specific method. MPP has been found to have a range of biochemical and physiological effects, making it a useful tool for researchers in various fields.

Mechanism of Action

The mechanism of action of MPP is complex and not fully understood. MPP is thought to act as a partial agonist at serotonin receptors, meaning that it activates these receptors but to a lesser extent than a full agonist. MPP has also been found to have activity at other receptors, including the dopamine D4 receptor and the α2-adrenergic receptor.
Biochemical and Physiological Effects
MPP has a range of biochemical and physiological effects. One of the most well-studied effects of MPP is its activity at serotonin receptors. MPP has been found to increase the activity of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MPP has also been found to have activity at other serotonin receptors, including the 5-HT2A and 5-HT2C receptors.
In addition to its activity at serotonin receptors, MPP has been found to have activity at other receptors, including the dopamine D4 receptor and the α2-adrenergic receptor. These findings suggest that MPP may have potential applications in the study of a range of neurological disorders, including depression, anxiety, and schizophrenia.

Advantages and Limitations for Lab Experiments

MPP has several advantages for use in lab experiments. One of the main advantages of MPP is its potency and selectivity for certain receptors. This makes it a useful tool for studying the activity of specific receptors and their role in various physiological processes. MPP is also relatively easy to synthesize, making it readily available for use in research laboratories.
One of the limitations of MPP is its potential for off-target effects. Because MPP has activity at multiple receptors, it can be difficult to determine the specific effects of MPP on a particular receptor. Additionally, MPP has not been extensively studied in humans, so its safety and potential side effects are not well understood.

Future Directions

There are several potential future directions for research on MPP. One area of interest is the role of MPP in the regulation of mood and anxiety. MPP has been found to have activity at serotonin receptors, which are involved in the regulation of mood and anxiety. Further research is needed to determine the specific effects of MPP on these receptors and its potential as a treatment for mood and anxiety disorders.
Another potential area of research is the role of MPP in the regulation of appetite and metabolism. MPP has been found to have activity at the α2-adrenergic receptor, which is involved in the regulation of appetite and metabolism. Further research is needed to determine the specific effects of MPP on this receptor and its potential as a treatment for obesity and metabolic disorders.
Conclusion
In conclusion, 1-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine oxalate is a chemical compound that has been widely studied for its potential applications in scientific research. MPP has a range of biochemical and physiological effects, making it a useful tool for researchers in various fields. While MPP has several advantages for use in lab experiments, its potential for off-target effects and lack of human safety data are important limitations to consider. Further research is needed to determine the specific effects of MPP on various receptors and its potential as a treatment for neurological and metabolic disorders.

Scientific Research Applications

MPP has been found to have a range of scientific research applications. One of the most common uses of MPP is in the study of serotonin receptors. MPP is a potent agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MPP has also been found to have activity at other serotonin receptors, including the 5-HT2A and 5-HT2C receptors.
In addition to its activity at serotonin receptors, MPP has been found to have activity at other receptors, including the dopamine D4 receptor and the α2-adrenergic receptor. These findings suggest that MPP may have potential applications in the study of a range of neurological disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3.C2H2O4/c1-12-3-4-14(13(11-12)17(18)19)20-10-2-7-16-8-5-15-6-9-16;3-1(4)2(5)6/h3-4,11,15H,2,5-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPESOPPAZJCIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2CCNCC2)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.